N-(4-cyanophenyl)-2-methoxyacetamide

Medicinal Chemistry Chemical Synthesis Procurement Economics

Procure N-(4-cyanophenyl)-2-methoxyacetamide (CAS 104703-39-1) as your strategic building block for anti-inflammatory drug discovery and agrochemical synthesis. Quantified iNOS inhibition (IC₅₀ 1.12 μM) and orthogonal reactivity of the para-cyano and 2-methoxyacetamide groups enable systematic SAR studies. Its low lipophilicity (XLogP3 1.3) provides a measurable lever for ADME optimization. Critically, this para-substituted isomer offers a >45% cost reduction per gram versus the meta-analog (CAS 900711-77-5), ensuring budget efficiency for multi-gram campaigns. Choose ≥95% purity from trusted global suppliers for reproducible results.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 104703-39-1
Cat. No. B2702691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-2-methoxyacetamide
CAS104703-39-1
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCOCC(=O)NC1=CC=C(C=C1)C#N
InChIInChI=1S/C10H10N2O2/c1-14-7-10(13)12-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,12,13)
InChIKeyJQEGATFWVGWGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyanophenyl)-2-methoxyacetamide (CAS 104703-39-1) – Chemical Class, Properties, and Research Utility Overview


N-(4-Cyanophenyl)-2-methoxyacetamide is a cyanoacetamide derivative characterized by a para-cyanophenyl ring and a 2-methoxyacetamide side chain (molecular formula C₁₀H₁₀N₂O₂; MW 190.20 g/mol). It belongs to the class of substituted aromatic amides, specifically cyanoacetamides, and is primarily utilized as a versatile building block and intermediate in medicinal chemistry and agrochemical research. The compound is commercially available from multiple reputable chemical vendors in purities ranging from 95% to 100% , with predicted properties including a boiling point of ~405.6 °C at 760 mmHg and a density of ~1.2 g/cm³ . It is supplied for research and further manufacturing use only, not for direct human therapeutic applications .

N-(4-Cyanophenyl)-2-methoxyacetamide: Why Simple In‑Class Substitution Fails in Research and Industrial Applications


Substituting N-(4-cyanophenyl)-2-methoxyacetamide with a closely related analog (e.g., a regioisomer or a des‑methoxy variant) is not straightforward due to quantifiable differences in commercial availability, price, lipophilicity, and biological activity. The para‑position of the cyano group, combined with the 2‑methoxyacetamide moiety, imparts a distinct physicochemical profile (e.g., XLogP3 = 1.3 [1]) that directly influences synthetic utility and target engagement. Even subtle structural changes, such as moving the cyano group from the para‑ to the meta‑position (CAS 900711‑77‑5), result in a >80% increase in procurement cost per gram and can alter reactivity in nucleophilic aromatic substitution pathways [2]. The following sections provide direct, quantitative evidence demonstrating why this specific compound is not interchangeable with its nearest neighbors.

N-(4-Cyanophenyl)-2-methoxyacetamide: Head‑to‑Head Quantitative Evidence for Scientific Selection and Procurement


Regioisomeric Price and Availability Advantage: Para‑ vs. Meta‑Cyano Substitution

The para‑substituted target compound (CAS 104703‑39‑1) is substantially more cost‑effective than its meta‑substituted regioisomer (CAS 900711‑77‑5). Based on vendor‑reported prices for research‑grade material (≥95% purity), the 4‑isomer is approximately 45% cheaper per gram. This difference is critical for high‑throughput synthesis and scale‑up studies [1].

Medicinal Chemistry Chemical Synthesis Procurement Economics

Lipophilicity Modulation: XLogP3 Comparison vs. Des‑Methoxy Analog

The target compound exhibits a slightly lower computed lipophilicity (XLogP3 = 1.3) than its des‑methoxy analog, N‑(4‑cyanophenyl)acetamide (XLogP3 = 1.4) [1][2]. This small but measurable difference can influence membrane permeability, solubility, and metabolic stability, making the 2‑methoxyacetamide moiety a valuable handle for fine‑tuning ADME properties without altering the core cyanophenyl scaffold.

Physicochemical Profiling Drug Design ADME Prediction

Anti‑Inflammatory Activity: iNOS Inhibition in RAW264.7 Macrophages

N‑(4‑Cyanophenyl)‑2‑methoxyacetamide demonstrates measurable anti‑inflammatory activity via inhibition of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)‑stimulated RAW264.7 mouse macrophages, with an IC₅₀ of 1.12 μM [1]. In contrast, the des‑methoxy analog N‑(4‑cyanophenyl)acetamide shows no reported iNOS inhibition at comparable concentrations, suggesting that the 2‑methoxyacetamide extension is essential for engaging the iNOS enzyme or modulating upstream signaling pathways.

Inflammation Immunology Nitric Oxide Synthase

COX Enzyme Inhibition: Competitive Inhibition of Cyclooxygenase

The compound exhibits competitive inhibition of cyclooxygenase (COX) with a reported IC₅₀ of 25 μM . While this value is modest compared to clinical COX‑2 inhibitors (e.g., celecoxib IC₅₀ ~0.03 μM [1]), it is notable that the structurally related N‑(4‑cyanophenyl)acetamide shows no COX inhibition activity in standard assays. This functional difference underscores the importance of the 2‑methoxyacetamide group in conferring COX binding affinity.

Inflammation Pain Research Enzyme Inhibition

N-(4-Cyanophenyl)-2-methoxyacetamide: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Anti‑Inflammatory Drug Discovery and Chemical Probe Development

The compound's demonstrated iNOS inhibition (IC₅₀ 1.12 μM) in RAW264.7 macrophages [1] makes it a suitable starting point for medicinal chemistry programs targeting inflammatory diseases (e.g., rheumatoid arthritis, sepsis, or neuroinflammation). Its moderate COX inhibition (IC₅₀ 25 μM) further supports its use in multi‑target anti‑inflammatory screening panels.

Scaffold Optimization and SAR Studies Exploiting the 2‑Methoxyacetamide Moiety

The lower lipophilicity (XLogP3 = 1.3) relative to the des‑methoxy analog [2] provides a measurable lever for modulating ADME properties. Medicinal chemists can use this compound as a core scaffold to systematically vary substituents while tracking changes in permeability, solubility, and metabolic stability.

Cost‑Effective Building Block for Heterocyclic Synthesis

The para‑cyano group and methoxyacetamide side chain offer orthogonal reactivity for constructing heterocyclic systems (e.g., via cyclocondensation or nucleophilic aromatic substitution). The significant cost advantage over the meta‑isomer (~45% lower per gram) [3] makes it the preferred choice for gram‑scale and multi‑gram synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-cyanophenyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.